molecular formula C9H7F3N2O B12862203 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12862203
M. Wt: 216.16 g/mol
InChI Key: JODRQDQMEVNNLX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach is a sequential one-pot procedure that involves aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production methods for benzoxazoles, including this compound, often involve the use of scalable and efficient catalytic processes. These methods may include the use of metal catalysts such as copper or iron, which facilitate the cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole include other benzoxazoles and oxazoles, such as:

  • 2-Phenylbenzoxazole
  • 2-Methylbenzoxazole
  • 2-(Trifluoromethyl)benzoxazole

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their potential applications in pharmaceuticals and materials science. The unique combination of an aminomethyl group and a trifluoromethyl substituent enhances its biological interactions, making it a subject of various studies aimed at understanding its mechanisms and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C9H8F3N2O
  • Key Functional Groups : Aminomethyl (-CH2NH2) and trifluoromethyl (-CF3)

The presence of these functional groups contributes to the compound's reactivity and biological activity. The trifluoromethyl group, in particular, is known to influence pharmacokinetics and binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent .
  • Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from β-amyloid-induced toxicity, which is significant for Alzheimer's disease research. It enhances cell viability and promotes pathways that reduce apoptosis .
  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazole compounds can inhibit tumor cell proliferation, with some analogues exhibiting low nanomolar IC50 values against specific cancer cell lines .
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as an inhibitor for certain kinases involved in cancer progression .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

  • Binding Affinity : The trifluoromethyl group enhances binding interactions through hydrophobic effects and halogen bonding, which may improve the selectivity towards specific biological targets.
  • Signaling Pathways : Studies have indicated that the compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the Akt/GSK-3β/NF-κB pathway .

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • A study demonstrated that this compound significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) peptides at concentrations as low as 1.25 μg/mL. It was found to inhibit the expression of pro-apoptotic factors while promoting anti-apoptotic signals .
  • Anticancer Activity :
    • In a series of tests against various cancer cell lines, derivatives structurally similar to this compound exhibited IC50 values ranging from 5 nM to 20 μM, highlighting their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains
NeuroprotectiveProtects PC12 cells from Aβ-induced toxicity
AnticancerInhibits tumor cell proliferation (IC50 < 20 μM)
Enzyme InhibitionPotential inhibitor of specific kinases

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[6-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2

InChI Key

JODRQDQMEVNNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CN

Origin of Product

United States

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